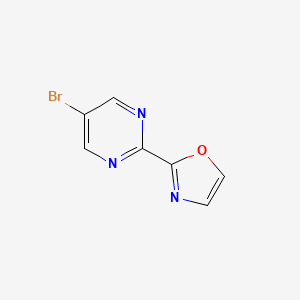

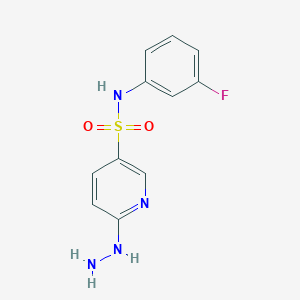

![molecular formula C20H16FN3O B3005080 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1923140-31-1](/img/structure/B3005080.png)

5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which can be achieved through various synthetic routes. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives is described, involving cyclization reactions and subsequent modifications to introduce different functional groups . Although the exact synthesis of 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be characterized using techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . These methods provide information about the functional groups present, the molecular framework, and the overall geometry of the molecule. X-ray diffraction can also be used to determine the crystal structure, offering insights into the three-dimensional arrangement of atoms within the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the substituents attached to the core structure. For example, the presence of a fluorobenzyl group could affect the electron distribution and thus the reactivity of the compound. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of structurally related compounds, which could undergo various organic transformations to yield new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of a fluorine atom, for instance, can significantly influence the lipophilicity and metabolic stability of the compound . The papers describe the structure-activity relationships (SARs) and how modifications to the molecular structure can lead to changes in properties like bioavailability and toxicological profile . These analyses are crucial for the development of compounds with improved pharmacokinetic characteristics.

Scientific Research Applications

Synthesis and Characterization

- The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is an active area of research. These compounds are synthesized for various applications, including the development of potent and selective antagonists for the A2A adenosine receptor or as potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008).

- Another study focused on synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which led to the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized for in vitro cytotoxic activity against specific cancer cells (Hassan, Hafez, & Osman, 2014).

Biological Evaluation and Antitumor Properties

- Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their potential in inhibiting the growth of lung cancer cells, showing dosage-dependent manners in their efficacy (Zheng, Shao, Zhao, & Miao, 2011).

Chemical Reactions and Compound Synthesis

- The reactions of β-carbonyl-substituted chromenes with 5-aminopyrazoles have been studied to prepare pyrazolo[1,5-a]pyrimidines. This research contributes to the understanding of new types of ring-chain tautomerism and the development of novel heterocyclic compounds (Osyianin, Osipov, Korzhenko, Demidov, & Nikolaevich Klimochkin, 2021).

Anticonvulsant Activities and Pharmaceutical Applications

- The synthesis and anticonvulsant activities of imidazo[4,5-d]-1,2,3-triazines and pyrazolo[3,4-d]-1,2,3-triazines, including analogues of potent anticonvulsant purines, have been studied. These research efforts contribute to the development of new anticonvulsant drugs (Kelley, Wilson, Styles, Soroko, & Cooper, 1995).

Spectroscopic Studies and Optical Properties

- Spectroscopic studies of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been conducted, revealing insights into their optical properties and potential applications in fluorescence spectroscopy (Zheng, Gong, Liu, Liu, & Zhao, 2011).

properties

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O/c1-14-6-8-15(9-7-14)18-12-19-20(25)23(10-11-24(19)22-18)13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZTUDCNUIXHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

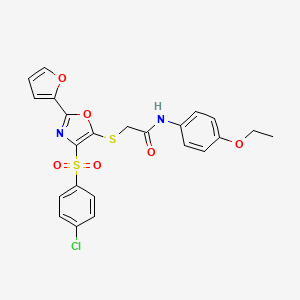

![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)

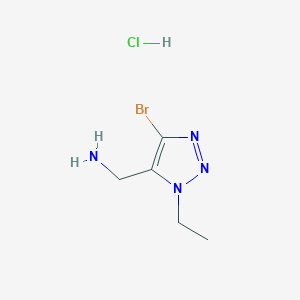

![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)

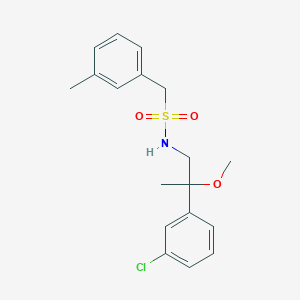

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)

![1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3005009.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)